molecular formula C18H16BrNO2 B11187332 3-[(4-Bromophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-[(4-Bromophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B11187332
M. Wt: 358.2 g/mol
InChI Key: FJJFPRGPYXMBDS-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry. The presence of both bromophenyl and methylphenyl groups in the structure enhances its potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-bromobenzyl bromide with 4-methylphenylpyrrolidine-2,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(4-Bromophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
  • 3-[(4-Fluorophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
  • 3-[(4-Methoxyphenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Uniqueness

The presence of the bromine atom in 3-[(4-Bromophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione makes it unique compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C18H16BrNO2

Molecular Weight

358.2 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H16BrNO2/c1-12-2-8-16(9-3-12)20-17(21)11-14(18(20)22)10-13-4-6-15(19)7-5-13/h2-9,14H,10-11H2,1H3

InChI Key

FJJFPRGPYXMBDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Br

Origin of Product

United States

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